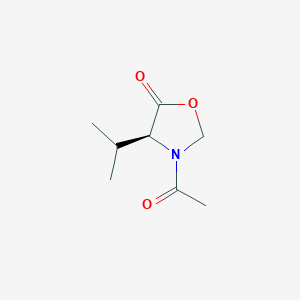
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one, commonly known as IAox, is a chemical compound that has been in the spotlight for its potential applications in scientific research. IAox is a chiral molecule that belongs to the family of oxazolidines, which are known for their diverse biological activities. IAox has been shown to exhibit unique properties that make it a promising candidate for various research applications.
Mechanism Of Action
The mechanism of action of IAox is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological pathways. IAox has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, making it a potential candidate for the development of new antibiotics. IAox has also been shown to inhibit the activity of enzymes involved in the replication of viruses, making it a potential candidate for the development of new antiviral drugs.
Biochemical And Physiological Effects
IAox has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. IAox has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, IAox has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers.
Advantages And Limitations For Lab Experiments
IAox has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. It is also a chiral molecule, which makes it a valuable tool for the preparation of chiral compounds. However, IAox has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. Additionally, IAox can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on IAox. One potential direction is the development of new antibiotics based on IAox. IAox has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall biosynthesis, making it a potential candidate for the development of new antibiotics. Another potential direction is the development of new antiviral drugs based on IAox. IAox has been shown to inhibit the activity of enzymes involved in viral replication, making it a potential candidate for the development of new antiviral drugs. Finally, IAox can be used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of chiral compounds. The development of new methods for the use of IAox as a chiral auxiliary could have significant implications for the synthesis of new bioactive molecules.
Synthesis Methods
The synthesis of IAox involves the reaction of isobutyraldehyde and acetone in the presence of a chiral catalyst. The reaction takes place under mild conditions and produces IAox as a single diastereomer with high enantiomeric purity. The synthesis method has been optimized to produce IAox in large quantities, making it readily available for scientific research.
Scientific Research Applications
IAox has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. IAox has been used as a building block for the synthesis of various bioactive molecules, including natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of chiral compounds.
properties
CAS RN |
125679-71-2 |
|---|---|
Product Name |
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 |
InChI Key |
QOSOTPZRTCWDOH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OCN1C(=O)C |
SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
Canonical SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
synonyms |
5-Oxazolidinone, 3-acetyl-4-(1-methylethyl)-, (4S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



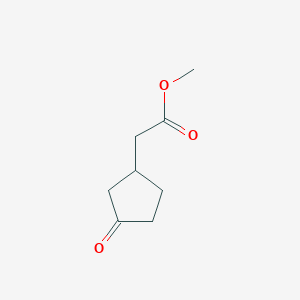
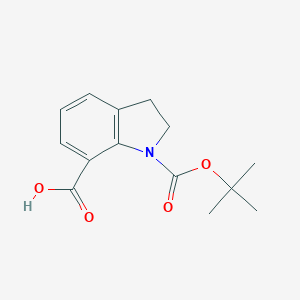

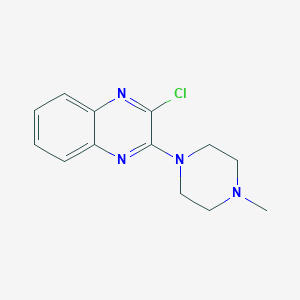
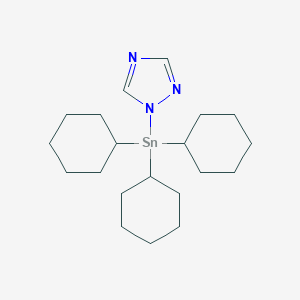
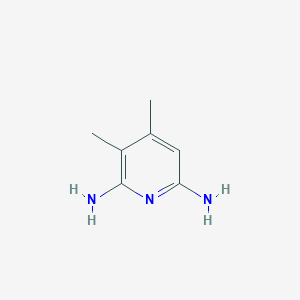
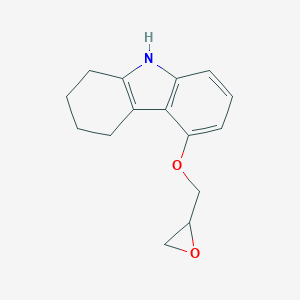
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
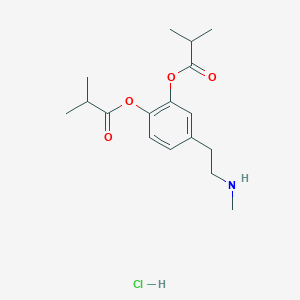
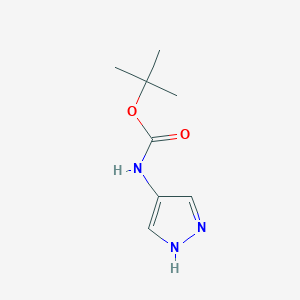
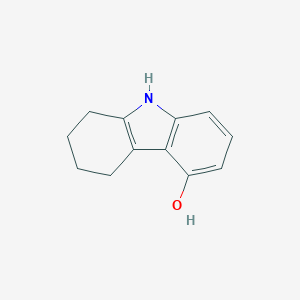
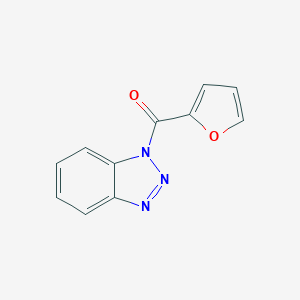
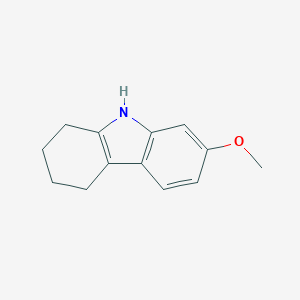
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)